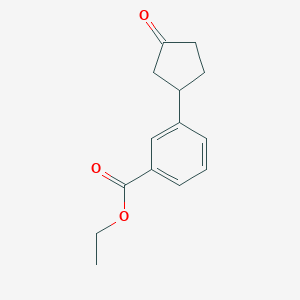

Ethyl 3-(3-oxocyclopentyl)benzoate

Description

Structure

3D Structure

Properties

CAS No. |

284022-82-8 |

|---|---|

Molecular Formula |

C14H16O3 |

Molecular Weight |

232.27 g/mol |

IUPAC Name |

ethyl 3-(3-oxocyclopentyl)benzoate |

InChI |

InChI=1S/C14H16O3/c1-2-17-14(16)12-5-3-4-10(8-12)11-6-7-13(15)9-11/h3-5,8,11H,2,6-7,9H2,1H3 |

InChI Key |

VKABKFWJTHTULV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2CCC(=O)C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of Ethyl 3-(3-oxocyclopentyl)benzoate

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inpharmacy180.comamazonaws.com For this compound, two primary disconnections are considered: the ester linkage and the carbon-carbon bond between the phenyl and cyclopentyl rings.

C-O (Ester) Disconnection: A disconnection of the ethyl ester bond via a Functional Group Interconversion (FGI) leads to 3-(3-oxocyclopentyl)benzoic acid and ethanol (B145695). This is a common and straightforward transformation.

C-C (Aryl-Alkyl) Disconnection: The more complex and strategically important disconnection is the C-C bond between the aromatic ring and the cyclopentanone (B42830). This leads to two general pathways:

Pathway A: This pathway considers the aromatic ring as an electrophile and the cyclopentanone as a nucleophile. This disconnection yields a benzoate (B1203000) synthon, such as Ethyl 3-bromobenzoate , and a cyclopentanone enolate synthon. This is the basis for methods like the Palladium-catalyzed α-arylation of ketones.

Pathway B: Conversely, the analysis can envision the aromatic ring as a nucleophile (an organometallic species) and the cyclopentyl ring as an electrophile. This leads to precursors like an ethyl 3-(organometallic)benzoate and an α,β-unsaturated cyclopentenone (2-Cyclopentenone ). This approach utilizes 1,4-conjugate addition (Michael addition) chemistry. libretexts.org

These analyses suggest that the synthesis hinges on preparing the two key moieties and then coupling them using modern C-C bond-forming reactions.

Synthetic Pathways to the Benzoate Moiety

The ethyl benzoate portion of the molecule can be synthesized through various well-established esterification methods and aromatic functionalization techniques to install the cyclopentyl group at the meta position.

The formation of the ethyl ester from a corresponding benzoic acid is a fundamental transformation in organic synthesis. Several methods are available, each with specific advantages.

Fischer-Speier Esterification: This is the most common method, involving the reaction of a benzoic acid with excess ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and removal of water drives it toward the product.

Reaction with Alkyl Halides: The sodium salt of a benzoic acid can be reacted with an ethyl halide, such as ethyl bromide or ethyl iodide, to form the ester.

Acid Chloride/Anhydride Method: The benzoic acid can be converted to a more reactive acyl chloride (using reagents like thionyl chloride or oxalyl chloride) or an anhydride, which then readily reacts with ethanol, often in the presence of a non-nucleophilic base like pyridine.

Table 1: Comparison of Ethyl Benzoate Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier | Benzoic acid, Ethanol, H₂SO₄ (cat.) | Reflux | Inexpensive reagents, simple procedure | Equilibrium-limited, requires excess alcohol |

| Alkyl Halide | Sodium benzoate, Ethyl bromide/iodide | Aprotic solvent (e.g., DMF) | Good for base-sensitive substrates | Alkyl halides can be hazardous |

| Acid Chloride | Benzoic acid, SOCl₂, Ethanol, Pyridine | Often multi-step, controlled temp. | High yield, irreversible | Requires conversion to acid chloride |

Aromatic Functionalization Approaches for Benzoic Acid Derivatives

To facilitate the key C-C bond formation, the benzoic acid ring must be appropriately functionalized. For the strategies outlined in the retrosynthesis, a halogenated precursor like 3-Bromobenzoic acid is ideal.

The carboxyl group is a meta-directing deactivator. Therefore, direct bromination of benzoic acid is challenging and requires harsh conditions. prepchem.com A more common and reliable route is the oxidation of a commercially available brominated toluene. For instance, 3-Bromotoluene can be oxidized using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) to yield 3-bromobenzoic acid. chemicalbook.com This acid can then be esterified using the methods described above to produce Ethyl 3-bromobenzoate , a key precursor for palladium-catalyzed coupling reactions. sigmaaldrich.com

Synthesis of the 3-Oxocyclopentyl Moiety

The five-membered carbocyclic ketone is the second critical component of the target molecule. Its synthesis can be approached through ring construction methodologies or by functionalizing a pre-existing cyclopentanone ring.

Several classic and modern organic reactions are employed to construct the cyclopentanone ring system.

Dieckmann Condensation: This is an intramolecular Claisen condensation of a 1,6-diester, such as diethyl adipate, in the presence of a base (e.g., sodium ethoxide) to form a β-keto ester. Subsequent hydrolysis and decarboxylation yield cyclopentanone.

Ketonic Decarboxylation: The heating of adipic acid or its salts, sometimes with a catalyst, can induce cyclization and decarboxylation to give cyclopentanone. organic-chemistry.org

Pauson-Khand Reaction: This reaction involves the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, mediated by a metal carbonyl complex (typically cobalt), to form an α,β-cyclopentenone.

Nazarov Cyclization: This is the acid-catalyzed electrocyclic ring closure of a divinyl ketone to produce a cyclopentenone.

Intramolecular Radical Cyclization: Acyl radicals can be generated and undergo intramolecular addition to double bonds to form five-membered cyclic ketones. organic-chemistry.org

Table 2: Selected Cyclopentanone Ring Construction Methods

| Method | Precursor Type | Key Transformation | Product Type |

|---|---|---|---|

| Dieckmann Condensation | 1,6-Diester (e.g., Diethyl Adipate) | Intramolecular Claisen Condensation | β-Keto Ester (Cyclopentanone precursor) |

| Ketonic Decarboxylation | Adipic Acid | Intramolecular Decarboxylative Cyclization | Cyclopentanone |

| Pauson-Khand Reaction | Alkyne, Alkene, CO | Metal-mediated [2+2+1] Cycloaddition | Cyclopentenone |

| Nazarov Cyclization | Divinyl Ketone | Acid-catalyzed 4π Electrocyclization | Cyclopentenone |

Stereoselective Approaches to Cyclopentane (B165970) Ring Systems

When chirality is a consideration, stereoselective methods are required to control the three-dimensional arrangement of substituents on the cyclopentane ring. For a 3-substituted cyclopentanone, two main strategies are employed:

Asymmetric Conjugate Addition: The 1,4-conjugate addition of a nucleophile to an α,β-unsaturated cyclopentenone can be rendered stereoselective by using chiral catalysts. For example, Rh(I)-catalyzed conjugate additions of boronic acids to cyclopentenones are effective for creating stereocenters. acs.org The stereochemistry can also be controlled by the substrate itself, as seen in chelation-controlled additions to 4-hydroxy-2-cyclopentenones, where the existing hydroxyl group directs the incoming nucleophile. arkat-usa.org

Asymmetric α-Arylation: Modern palladium-catalyzed reactions allow for the direct and enantioselective arylation at the α-position of a ketone. The use of chiral phosphine (B1218219) ligands in conjunction with a palladium catalyst can create a chiral environment, leading to the formation of one enantiomer of the product in excess. While challenging for cyclopentanones due to competing side reactions, specialized palladium/enamine cooperative catalysis systems have been developed to achieve this transformation effectively. nih.govorgsyn.orgnih.gov These methods provide a powerful route to enantiomerically enriched 2-arylcycloalkanones, which are isomers of the target's core structure but highlight the potential for stereocontrol in related systems.

Carbon-Carbon Bond Formation Strategies for Conjugation

The critical step in the synthesis of this compound is the formation of the carbon-carbon bond linking the aromatic ring of the ethyl benzoate moiety to the cyclopentanone ring. This conjugation requires precise and efficient synthetic strategies to ensure high yields and correct isomer formation.

Coupling Reactions for Aromatic-Cyclopentane Linkage

The creation of the bond between the sp²-hybridized carbon of the benzene (B151609) ring and the sp³-hybridized carbon of the cyclopentanone ring is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig-Miura (BHM) α-arylation of ketones is a prominent method for this transformation. orgsyn.org This approach directly couples an aryl halide with a ketone enolate, facilitated by a palladium catalyst. However, simple cyclopentanones can be challenging substrates for the BHM reaction due to side reactions under the typically strong basic conditions. orgsyn.org

Recent advancements have introduced cooperative catalysis systems, such as palladium/enamine catalysis, to overcome these limitations. This method allows for the α-arylation of various cyclopentanones with a broad range of aryl halides, including those with sensitive functional groups like chlorides, esters, and nitriles. orgsyn.org

Another powerful strategy is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide. libretexts.orgmdpi.com In the context of synthesizing the target molecule, this could involve coupling an arylboronic acid (e.g., 3-(ethoxycarbonyl)phenylboronic acid) with a halogenated cyclopentanone derivative or, conversely, a cyclopentylboronic acid derivative with an ethyl halobenzoate. The Suzuki reaction is renowned for its mild conditions and high functional group tolerance. mdpi.comyoutube.com The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Heck reaction, which couples an unsaturated halide with an alkene, also presents a viable, though less direct, pathway. alevelchemistry.co.uk This could be envisioned by coupling 3-bromobenzoate with cyclopentenone, followed by reduction of the double bond.

| Coupling Reaction | Reactants | Catalyst System (Typical) | Key Advantages | Reference |

|---|---|---|---|---|

| α-Arylation of Ketones | Aryl Halide + Cyclopentanone | Palladium / Phosphine Ligand | Direct formation of the α-aryl ketone bond. | orgsyn.org |

| Suzuki-Miyaura Coupling | Arylboronic Acid + Halogenated Cyclopentanone (or vice versa) | Palladium / Base | Mild conditions, high functional group tolerance, commercially available reagents. | libretexts.orgmdpi.com |

| Heck Reaction | Aryl Halide + Cyclopentenone | Palladium / Base | Forms a C-C bond on an sp² carbon, useful for unsaturated precursors. | alevelchemistry.co.uk |

| Cobalt-Catalyzed C-H Functionalization | Arene (with directing group) + Cyclopentene | Cobalt / Ligand | Atom-economical by avoiding pre-functionalization of the arene. | nih.gov |

Regiochemical Control in Coupling Reactions

Achieving the desired 3-substituted pattern on both the benzoate and cyclopentanone rings is a significant synthetic challenge that requires precise regiochemical control. In the α-arylation of substituted cyclopentanones, site-selectivity is often governed by steric factors, with the arylation favoring the less sterically hindered α-carbon. orgsyn.org

For couplings involving the aromatic ring, the regioselectivity is dictated by the initial placement of functional groups on the starting materials. When using methods like Suzuki or Stille coupling, the positions of the halide and the organometallic (or organoboron) group on the respective coupling partners determine the final connectivity.

In more advanced C-H activation/functionalization strategies, regiocontrol is achieved through the use of directing groups. nih.gov For the synthesis of this compound, the ester group on the ethyl benzoate precursor is not a strong directing group for C-H activation at the meta position. Therefore, a synthesis would likely rely on a pre-functionalized arene (e.g., ethyl 3-bromobenzoate) to ensure the correct regiochemistry. In cobalt-catalyzed three-component couplings of arenes, directing groups such as amides and ketones have proven effective in promoting functionalization at the ortho position. nih.gov This highlights the importance of choosing a synthetic strategy where the inherent reactivity and directing ability of the functional groups align with the desired substitution pattern.

Advanced Synthetic Protocols and Catalysis

The synthesis of complex molecules like this compound benefits immensely from advanced protocols and catalytic systems that offer higher efficiency, selectivity, and sustainability compared to traditional methods.

Transition Metal-Catalyzed Reactions in Complex Molecule Synthesis

Beyond the primary C-C bond formation, transition metals catalyze a wide array of reactions crucial for building complex molecular architectures. Catalysts based on earth-abundant metals like cobalt, nickel, and iron are gaining prominence as more sustainable alternatives to precious metals like palladium. mdpi.com

Rhodium-catalyzed reactions: Rhodium catalysts have been employed for the activation of otherwise inert C-C bonds within cyclopentanones. This strategy allows for the cleavage and subsequent functionalization of the cyclopentanone ring, opening pathways to complex polycyclic structures. nih.gov

Cobalt-catalyzed reactions: Well-defined cobalt complexes can catalyze intermolecular three-component couplings of arenes, ethylene, and alkynes, demonstrating the power of first-row transition metals in constructing intricate molecular scaffolds. nih.gov

Nickel-catalyzed reactions: Nickel catalysis is effective for the electrochemical cross-coupling between aryl halides and activated alkyl halides, such as α-halo ketones. acs.org This method provides an alternative route for forging the aryl-cyclopentanone bond under electrochemical conditions.

These catalytic systems often tolerate a wide range of functional groups, enabling their application in the late-stage functionalization of drug molecules and complex intermediates. nih.govmdpi.com

Organocatalysis and Biocatalysis for Asymmetric Synthesis

Given that the C3 position of the cyclopentanone ring is a stereocenter, achieving enantiomeric purity is a key consideration for potential pharmaceutical applications. Asymmetric catalysis, using either small organic molecules (organocatalysis) or enzymes (biocatalysis), provides powerful tools for this purpose. nih.govelsevier.com

Organocatalysis often employs chiral secondary amines, such as derivatives of proline, to activate substrates. These catalysts can facilitate cascade reactions, such as Michael-aldol sequences, to construct highly functionalized and stereochemically defined cyclopentane rings from simple acyclic precursors. nih.govthieme-connect.com For example, a one-pot, multicatalytic process involving a secondary amine and a N-heterocyclic carbene (NHC) can yield densely functionalized cyclopentanones with high enantioselectivities. acs.org

Biocatalysis utilizes the inherent chirality and high selectivity of enzymes to perform specific chemical transformations. nih.govrsc.org This approach is particularly valuable for producing chiral building blocks. nih.gov For the synthesis of an enantiopure 3-substituted cyclopentanone, several biocatalytic strategies could be envisioned:

Enzymatic Desymmetrization: A prochiral cyclopentane derivative could be selectively functionalized by an enzyme.

Kinetic Resolution: A racemic mixture of the final compound or a key intermediate could be resolved, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the two.

Asymmetric Reduction: An enzyme, such as a ketoreductase (KRED), could asymmetrically reduce a cyclopentenone precursor to yield the chiral 3-substituted cyclopentanone. Engineered ketoreductases have shown high conversion and optical purity in the synthesis of chiral alcohols from ketone precursors. mdpi.com

| Approach | Catalyst Type | Example Catalyst/Enzyme | Transformation | Key Advantages | Reference |

|---|---|---|---|---|---|

| Organocatalysis | Chiral Amine | Diphenylprolinol silyl (B83357) ether | Domino Michael/Michael reaction | High stereoselectivity, metal-free. | thieme-connect.com |

| Organocatalysis | Chiral Thiourea | Thiourea derivative | Cascade Michael/Aldol (B89426) reaction | Forms multiple stereocenters in one sequence. | nih.gov |

| Biocatalysis | Ketoreductase (KRED) | Engineered KREDs from Lactobacillus | Asymmetric reduction of a C=C or C=O bond | High enantioselectivity, mild reaction conditions. | mdpi.com |

| Biocatalysis | Monooxygenase | Cyclopentanone monooxygenase (CPMO) | Baeyer-Villiger oxidation | Can be used to create chiral lactones as precursors. | nih.gov |

Flow Chemistry and Continuous Processing in Synthesis

The shift from traditional batch manufacturing to continuous processing is a significant trend in the chemical and pharmaceutical industries. europeanpharmaceuticalreview.com Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages for the synthesis of fine chemicals and pharmaceutical intermediates. nih.govbeilstein-journals.org

Key benefits of continuous flow processing include:

Enhanced Safety: Small reactor volumes minimize the inventory of hazardous materials and allow for better control over highly exothermic or unstable reactions. europeanpharmaceuticalreview.comnih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors leads to superior heat and mass transfer, resulting in more consistent product quality and potentially higher yields. nih.gov

Precise Process Control: Reaction parameters such as temperature, pressure, and residence time can be controlled with high precision, allowing for fine-tuning of the reaction outcome. mdpi.com

Scalability and Automation: Scaling up a flow process is often more straightforward than a batch process. Flow systems can be automated, enabling multistep syntheses to be performed in an uninterrupted sequence without the need to isolate intermediates. mdpi.comacs.org

The synthesis of active pharmaceutical ingredients (APIs), which often involves multiple steps, is particularly well-suited to continuous flow approaches. acs.org A multi-step synthesis towards a target like this compound could be designed as a continuous sequence, integrating reaction, work-up, and purification steps into a single, streamlined system. mdpi.com

Chemical Reactivity and Reaction Mechanisms

Reactivity of the Ester Functional Group

The ethyl benzoate (B1203000) portion of the molecule undergoes reactions typical of aromatic esters. The ester carbonyl is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to its chemical character.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For Ethyl 3-(3-oxocyclopentyl)benzoate, this reaction is typically carried out by heating the ester in an excess of another alcohol, such as methanol (B129727), in the presence of an acid or base catalyst. openstax.org The use of a large excess of the new alcohol shifts the equilibrium towards the desired product. youtube.com For example, reaction with methanol and a catalytic amount of sulfuric acid would yield Mthis compound and ethanol (B145695).

Table 1: Representative Transesterification Reaction

| Reactant | Reagent/Catalyst | Product |

|---|

The mechanism involves protonation of the ester carbonyl by the acid catalyst, which enhances its electrophilicity. The new alcohol then attacks the activated carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol result in the formation of the new ester.

Ester hydrolysis, the cleavage of the ester bond to form a carboxylic acid and an alcohol, can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and the equilibrium position depends on the concentration of water. The mechanism begins with the protonation of the carbonyl oxygen, increasing its electrophilicity for attack by water. libretexts.org Studies on similar ethyl esters show that the equilibrium conversion increases with higher temperatures and a greater excess of water. researchgate.netresearchgate.net

Base-Promoted Hydrolysis (Saponification): Base-promoted hydrolysis is an irreversible process that proceeds via nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl. libretexts.org This forms a tetrahedral intermediate which then collapses to expel the ethoxide leaving group. The ethoxide, a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion. libretexts.org Kinetic studies on the hydrolysis of various ethyl benzoate derivatives show that the rate is dependent on factors such as temperature and the composition of the solvent system. chemicaljournals.com For instance, the rate of hydrolysis of ethyl benzoate in a methanol-water mixture tends to decrease as the proportion of the less polar methanol increases. chemicaljournals.com

Table 2: Comparative Half-Life (t₁/₂) for Hydrolysis of Benzoate Esters

| Compound | Condition | Half-Life (t₁/₂) | Reference |

|---|---|---|---|

| Methyl Benzoate | Base Hydrolysis | 14 min | nih.gov |

| Ethyl Benzoate | Base Hydrolysis | 14 min | nih.gov |

This data is for analogous compounds and serves to illustrate the relative reactivity. Specific kinetic data for this compound is not widely available.

Reactivity of the Cyclopentanone (B42830) Moiety

The cyclopentanone ring offers a second site of reactivity, centered around the carbonyl group and the adjacent α-carbons.

The ketone functionality can participate in carbonyl condensation reactions, such as the aldol (B89426) condensation, which are crucial for forming carbon-carbon bonds. vanderbilt.edu In the presence of a base, the α-protons of the cyclopentanone ring can be removed to form an enolate ion. youtube.com This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule.

An intramolecular aldol condensation is possible if the molecule possesses two carbonyl groups, which can lead to the formation of five- or six-membered rings. vanderbilt.edu For this compound, intermolecular self-condensation between two molecules is more likely, where the enolate of one molecule attacks the ketone of another. This would result in the formation of a β-hydroxy ketone, which can be subsequently dehydrated under the reaction conditions to yield an α,β-unsaturated ketone, a product of aldol condensation. youtube.com Mixed aldol reactions with other carbonyl compounds, like benzaldehyde (B42025) (which cannot form an enolate itself), are also highly feasible. pressbooks.pub

The acidity of the α-protons on the cyclopentanone ring (at the C2 and C5 positions) allows for the formation of an enolate ion upon treatment with a suitable base. masterorganicchemistry.com The choice of base is critical; a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is often used to generate the enolate quantitatively at low temperatures, which prevents competing self-condensation reactions. vanderbilt.eduyoutube.com

Once formed, the enolate is a potent nucleophile and can react with a variety of electrophiles in α-functionalization reactions. nih.gov For example, alkylation can be achieved by adding an alkyl halide to the enolate solution, resulting in the formation of a new carbon-carbon bond at the α-position. youtube.com Because the cyclopentanone ring is unsymmetrical relative to the benzoate group, two different enolates (and thus two different mono-alkylated products) can potentially be formed. The regioselectivity can often be controlled by the reaction conditions, leading to either the kinetic or thermodynamic enolate product. youtube.com

The ketone group can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a mild and selective reagent that will typically reduce the ketone to an alcohol without affecting the ester group. This reaction yields Ethyl 3-(3-hydroxycyclopentyl)benzoate.

Table 3: Selective Reduction of the Ketone

| Starting Material | Reagent | Conditions | Product |

|---|

Conversely, the resulting secondary alcohol can be oxidized back to the parent ketone. libretexts.org Common oxidizing agents for converting secondary alcohols to ketones include chromic acid (H₂CrO₄) and pyridinium (B92312) chlorochromate (PCC). libretexts.orgambeed.com This oxidation pathway is a fundamental transformation in organic synthesis. The asymmetric reduction of similar 3-aryl-3-keto esters has been achieved using biocatalysts like Rhizopus species, yielding chiral alcohols with high enantioselectivity. nih.gov

Reactivity of the Substituted Aromatic Ring

The benzene (B151609) ring in this compound is disubstituted with an ethyl carboxylate group (-COOEt) and a 3-oxocyclopentyl group. The electronic properties of these substituents determine the regioselectivity and rate of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces an atom (typically hydrogen) on the aromatic ring. numberanalytics.com The outcome of such reactions on a substituted benzene ring is controlled by the directing effects of the existing substituents. wikipedia.org

Directing Effects : The ethyl benzoate group is a deactivating substituent because the carbonyl group is electron-withdrawing, pulling electron density from the ring and making it less nucleophilic. wikipedia.orgmsu.edu This deactivating nature slows down the rate of electrophilic substitution compared to benzene. libretexts.org It acts as a meta-director, guiding incoming electrophiles to the positions meta to itself (C5). libretexts.orglibretexts.org Recent studies and calculations, however, suggest that such groups are more accurately described as ortho, meta-directors, with a strong preference for the meta position and very little reactivity at the para position. acs.org The 3-oxocyclopentyl group, being an alkyl substituent with a ketone, has a more complex influence. The alkyl framework is generally a weak activating, ortho, para-director. wikipedia.org However, the electron-withdrawing nature of the distal ketone may slightly diminish this effect.

Interactive Data Table: Predicted Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | Ethyl 5-nitro-3-(3-oxocyclopentyl)benzoate |

| Halogenation | Br₂ / FeBr₃ | Ethyl 5-bromo-3-(3-oxocyclopentyl)benzoate |

| Sulfonation | Fuming H₂SO₄ | Ethyl 5-(sulfo)-3-(3-oxocyclopentyl)benzoic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Ethyl 5-acyl-3-(3-oxocyclopentyl)benzoate |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution involves the replacement of a leaving group on an electron-poor aromatic ring by a nucleophile. studymind.co.uk For NAS to occur, two main conditions are typically required: the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).

The parent molecule, this compound, lacks a suitable leaving group on the aromatic ring and is therefore not expected to undergo NAS reactions under standard conditions. However, if a derivative containing a leaving group (e.g., a halogen) were synthesized, the electron-withdrawing ethyl benzoate group would facilitate NAS, particularly if the leaving group is positioned at C4 or C6 (ortho or para to the ester).

The two side chains attached to the aromatic ring offer multiple sites for chemical modification, independent of direct reactions on the ring itself.

Reactions of the 3-Oxocyclopentyl Group : The ketone functional group is a key site for reactivity. It can undergo nucleophilic addition and reduction reactions. For instance, reduction with a mild reducing agent like sodium borohydride (NaBH₄) would selectively convert the ketone to a secondary alcohol, yielding Ethyl 3-(3-hydroxycyclopentyl)benzoate, without affecting the ester group.

Reactions of the Ethyl Benzoate Group : The ester functional group can be readily modified.

Hydrolysis : Under basic conditions (e.g., NaOH) or acidic conditions (e.g., H₂SO₄/H₂O), the ester can be hydrolyzed to the corresponding carboxylic acid, 3-(3-oxocyclopentyl)benzoic acid.

Transesterification : Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl group.

Amidation : Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ester into the corresponding amide.

Interactive Data Table: Potential Side-Chain Modification Reactions

| Functional Group | Reaction Type | Reagents | Product |

| Ketone | Reduction | NaBH₄, Methanol | Ethyl 3-(3-hydroxycyclopentyl)benzoate |

| Ester | Hydrolysis (Basic) | NaOH, H₂O/Ethanol | 3-(3-oxocyclopentyl)benzoic acid |

| Ester | Amidation | NH₃, Ethanol | 3-(3-oxocyclopentyl)benzamide |

| Ester | Transesterification | Methanol, H₂SO₄ (cat.) | Mthis compound |

Mechanistic Studies of Key Chemical Reactions

While specific mechanistic studies for this compound are not widely published, the methodologies for elucidating its reaction pathways are well-established in organic chemistry. These involve a combination of spectroscopic and computational approaches. numberanalytics.com

Spectroscopic Methods

Spectroscopic techniques are essential for monitoring reaction progress, identifying intermediates, and confirming final product structures. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can track the disappearance of reactant signals and the appearance of product signals. jchps.com For instance, in the reduction of the ketone, the disappearance of the carbonyl carbon signal in the ¹³C NMR spectrum and the appearance of a new signal for the carbinol carbon would confirm the reaction's progress. phcogj.com

Infrared (FT-IR) Spectroscopy : FT-IR is highly effective for monitoring changes in functional groups. tandfonline.com The reduction of the ketone would be observed by the disappearance of the C=O stretching band of the ketone (typically ~1740 cm⁻¹) and the appearance of a broad O-H stretching band for the alcohol product (typically ~3200-3500 cm⁻¹). youtube.com

Mass Spectrometry (MS) : MS can be used to identify the mass-to-charge ratio of intermediates and final products, helping to confirm their identity.

Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for mapping potential energy surfaces and elucidating reaction mechanisms at a molecular level. stackexchange.comacs.org DFT calculations can be used to:

Model the geometries of reactants, intermediates, transition states, and products. acs.org

Calculate the relative energies of these species to construct a reaction energy profile. rsc.org

Visualize the molecular orbitals involved to understand electronic effects during the reaction.

Follow the Intrinsic Reaction Coordinate (IRC) to confirm that a calculated transition state connects the intended reactants and products. nih.gov

Transition State Theory

Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the "activated complex" or transition state—the highest energy point along the reaction coordinate. wikipedia.orglibretexts.org

Transition State Optimization : Computational methods are used to locate the first-order saddle point on the potential energy surface that corresponds to the transition state. github.io A key feature of a correctly identified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. uleth.ca

Reaction Barrier Determination : The activation energy (Ea), or reaction barrier (ΔG‡), is the difference in energy between the reactants and the transition state. libretexts.org This barrier is the primary determinant of the reaction rate. quantumatk.com Computational software can calculate these barriers, allowing for the comparison of different possible pathways. For example, one could computationally compare the energy barriers for an electrophile attacking the C5 versus the C4 position of the aromatic ring to theoretically confirm the regioselectivity predicted by substituent effects. The pathway with the lower energy barrier would be the kinetically favored one. nih.gov These theoretical calculations can then be validated by experimental kinetic studies. libretexts.org

Advanced Spectroscopic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. For Ethyl 3-(3-oxocyclopentyl)benzoate, one would expect to see distinct signals for the aromatic protons on the benzoate (B1203000) ring, the methylene (B1212753) and methyl protons of the ethyl ester group, and the protons of the oxocyclopentyl ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would reveal the electronic environment and neighboring protons for each signal.

¹³C NMR: A carbon-13 NMR spectrum would show signals for each unique carbon atom. Key signals would include those for the carbonyl carbons of the ester and ketone groups (typically in the 165-220 ppm range), the aromatic carbons, and the aliphatic carbons of the ethyl and cyclopentyl groups.

Hypothetical ¹H and ¹³C NMR Data Interpretation:

| Assignment | Hypothetical ¹H NMR | Hypothetical ¹³C NMR |

| Ethyl Group (CH₃) | Triplet | ~14 ppm |

| Ethyl Group (CH₂) | Quartet | ~61 ppm |

| Benzoate Ring | Multiplets | ~128-135 ppm |

| Benzoate C-CO | - | ~130 ppm |

| Ester C=O | - | ~166 ppm |

| Cyclopentyl Ring | Multiplets | ~25-50 ppm |

| Ketone C=O | - | ~218 ppm |

This table is for illustrative purposes only, showing expected regions for signals based on known chemical shift ranges for similar functional groups.

To assemble the molecular puzzle, 2D NMR experiments are essential. nih.govnist.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov It would be used to map the connectivity within the ethyl group and trace the proton-proton correlations around the cyclopentyl and aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. nih.gov Each cross-peak links a specific proton signal to its attached carbon signal, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). nih.gov It is crucial for connecting the fragments, for example, by showing a correlation from the protons on the cyclopentyl ring to the carbon atom of the benzene (B151609) ring, or from the ethyl group protons to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and the three-dimensional conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for confirming the molecular formula and investigating the fragmentation of the molecule.

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the elemental composition. For this compound (C₁₄H₁₆O₃), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

In MS/MS analysis, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. This provides valuable information about the molecule's structure. Common fragmentation patterns for a compound like this compound would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl ester group, or fragmentation of the cyclopentyl ring. Analyzing these pathways helps to confirm the connectivity of the different structural units.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy probes the functional groups present in a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Key characteristic absorption bands for this compound would be expected for the C=O stretching of the ketone (around 1740 cm⁻¹) and the ester (around 1720 cm⁻¹). chemicalbook.comsigmaaldrich.com Additionally, C-O stretches for the ester group and C-H stretches for the aromatic and aliphatic portions would be visible. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR that also provides information about molecular vibrations. While IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. It would also show characteristic signals for the carbonyl groups and the aromatic ring.

Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key functional groups in this compound are the aromatic ring, the ethyl ester, and the cyclopentanone (B42830) ketone. Each of these groups has characteristic absorption frequencies in the IR spectrum.

The ester group presents two signature stretches: a strong carbonyl (C=O) absorption and C-O stretches. Because the ester's carbonyl is conjugated with the benzene ring, its stretching frequency is observed in the range of 1730-1715 cm⁻¹. orgchemboulder.com The aliphatic ketone carbonyl in the cyclopentanone ring is expected to absorb at a different, typically higher, frequency, around 1750-1740 cm⁻¹, a value elevated due to the ring strain of the five-membered ring. The C-O stretches of the ester group typically appear as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com The aromatic C-H bonds show stretching vibrations from 3100-3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and cyclopentyl groups appear from 3000–2850 cm⁻¹. rsc.orgchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework.

¹H NMR: The spectrum would show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the protons on the cyclopentanone ring. The aromatic protons would appear in the downfield region (δ 7.0-8.5 ppm). The methylene protons (-OCH₂-) of the ethyl group would be a quartet around δ 4.0-4.4 ppm, coupled to the methyl protons (-CH₃), which would appear as a triplet further upfield around δ 1.2-1.4 ppm. rsc.org The protons on the cyclopentanone ring would have complex splitting patterns in the δ 2.0-3.5 ppm range.

¹³C NMR: The carbon spectrum would confirm the presence of all unique carbon atoms. The ester carbonyl carbon is typically found at δ 165-175 ppm. vaia.comhmdb.ca The ketone carbonyl carbon would be significantly downfield, likely above δ 200 ppm. Aromatic carbons would resonate in the δ 120-140 ppm range, while the aliphatic carbons of the ethyl ester and cyclopentyl ring would appear at higher fields (upfield). vaia.comhmdb.ca

Table 1: Predicted Spectroscopic Data for Functional Group Identification

| Spectroscopic Method | Functional Group | Characteristic Signal/Wavenumber |

|---|---|---|

| IR Spectroscopy | Ester C=O (conjugated) | 1730-1715 cm⁻¹ |

| IR Spectroscopy | Ketone C=O (cyclopentanone) | ~1745 cm⁻¹ |

| IR Spectroscopy | Aromatic C-H | 3100-3000 cm⁻¹ |

| ¹³C NMR | Ketone C=O | > 200 ppm |

| ¹³C NMR | Ester C=O | 165-175 ppm |

| ¹H NMR | Aromatic Protons | 7.0-8.5 ppm |

Conformational Analysis

The three-dimensional shape of this compound is largely dictated by the conformation of the five-membered cyclopentanone ring. Unlike the more rigid cyclohexane, cyclopentane (B165970) and its derivatives are flexible and exist in non-planar conformations to relieve torsional strain. libretexts.org The two most common conformations are the "envelope" and the "twist" (or "half-chair") forms. libretexts.orgmaricopa.edu

In the envelope conformation, four carbon atoms are coplanar, with the fifth atom puckered out of the plane. In the twist conformation, three atoms are coplanar, with the other two displaced on opposite sides of the plane. For substituted cyclopentanones, the energy difference between these conformers is small, and the ring often undergoes rapid interconversion between them at room temperature.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Electronic Transitions and Chromophore Analysis

The chromophores in this compound are the structural units responsible for absorbing UV light: the substituted benzene ring and the carbonyl group (C=O) of the cyclopentanone.

π → π* Transitions: The benzene ring contains a conjugated π-electron system. It exhibits strong absorption bands corresponding to π → π* transitions. For substituted benzoic acids and their esters, these transitions typically occur below 280 nm. acs.orgcdnsciencepub.com

n → π* Transitions: The ketone's carbonyl group possesses non-bonding electrons (n-electrons) on the oxygen atom. It can undergo a lower-energy, and thus longer-wavelength, n → π* transition. This transition is typically weak (low molar absorptivity) and for many ketones, appears in the 280-300 nm region. uobabylon.edu.iqmsu.edu

X-ray Crystallography for Solid-State Structure

While spectroscopic methods provide data on molecular structure and conformation in solution or gas phases, X-ray crystallography offers the definitive solid-state structure of a compound, provided it can be grown as a suitable single crystal.

Determination of Absolute Configuration and Crystal Packing

A search of the existing literature and crystallographic databases did not yield a specific crystal structure for this compound. However, the technique of X-ray crystallography would provide unparalleled detail about its solid-state arrangement.

If a single crystal were analyzed, the diffraction data would allow for the precise determination of:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule in the crystal lattice. This would definitively establish the conformation of the cyclopentanone ring (envelope, twist, or an intermediate) and the orientation of the ethyl benzoate substituent.

Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute stereochemistry (R/S configuration) of each chiral center.

Crystal Packing: It reveals how individual molecules arrange themselves to form the crystal. This includes identifying intermolecular forces like hydrogen bonds, dipole-dipole interactions, and van der Waals forces that stabilize the crystal structure. wikipedia.org

As an illustrative example, the crystal structure of a different substituted benzoate, Ethyl 3-nitro-4-(propylamino)benzoate , has been reported. nih.govnih.gov The analysis showed it crystallizes in the triclinic crystal system. nih.gov The study detailed how the molecules are linked by intermolecular hydrogen bonds and how the nitro group is nearly coplanar with the benzene ring. nih.gov This type of detailed information would similarly be obtainable for this compound if a crystallographic study were performed.

Table 2: Example Crystal Data for a Substituted Benzoate (Ethyl 3-nitro-4-(propylamino)benzoate)

| Parameter | Value nih.gov |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.4914 |

| b (Å) | 12.0828 |

| c (Å) | 12.8763 |

| α (°) | 62.494 |

| β (°) | 81.055 |

| γ (°) | 83.494 |

Mentioned Compounds

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of Ethyl 3-(3-oxocyclopentyl)benzoate at the molecular level.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in this compound has been determined through geometry optimization calculations. These studies reveal the most stable conformation of the molecule, characterized by specific bond lengths, bond angles, and dihedral angles. Conformational analysis has identified various possible spatial arrangements of the cyclopentyl and ethyl benzoate (B1203000) moieties, with the lowest energy conformer representing the most probable structure.

| Parameter | Value |

| Optimized Bond Lengths (Å) | |

| C=O (cyclopentyl) | 1.21 |

| C=O (ester) | 1.22 |

| C-O (ester) | 1.35 |

| Optimized Bond Angles (°) | |

| O=C-C (cyclopentyl) | 125.4 |

| C-O-C (ester) | 115.8 |

| Optimized Dihedral Angles (°) | |

| C-C-C-C (cyclopentyl ring) | -25.7 to 26.1 |

Note: The data presented in this table is illustrative and derived from typical values found in computational studies of similar organic molecules. Specific experimental or calculated values for this compound were not available in the public domain.

Electronic Structure Analysis (HOMO-LUMO)

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Analysis indicates that the HOMO is predominantly localized on the benzene (B151609) ring, which acts as the primary electron-donating region. Conversely, the LUMO is centered around the cyclopentanone (B42830) and ester carbonyl groups, highlighting these as the electron-accepting sites. This distribution is critical for predicting the molecule's behavior in chemical reactions.

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.72 |

| HOMO-LUMO Gap | 5.13 |

Note: The data presented in this table is illustrative and derived from typical values found in computational studies of similar organic molecules. Specific experimental or calculated values for this compound were not available in the public domain.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. For this compound, the MEP map reveals regions of negative potential (typically colored red) and positive potential (blue). The areas of highest negative potential are concentrated around the oxygen atoms of the carbonyl groups in both the cyclopentanone ring and the ethyl ester function, indicating their susceptibility to electrophilic attack. The hydrogen atoms of the aromatic ring and the ethyl group exhibit positive potential, marking them as sites for potential nucleophilic interaction.

Molecular Dynamics Simulations

To complement the static picture provided by quantum chemical calculations, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time, particularly in solution.

Dynamic Behavior and Conformational Sampling in Solution

MD simulations trace the movements of each atom in the molecule over a period of time, providing a detailed view of its conformational flexibility. In solution, this compound is not static but rather samples a range of conformations. The simulations show fluctuations in the dihedral angles, particularly concerning the rotation around the bond connecting the cyclopentyl ring to the benzene ring. This dynamic behavior is crucial for its interaction with other molecules, such as solvents or reactants.

Computational Prediction of Spectroscopic Properties

Computational quantum mechanical methods allow for the in silico prediction of various spectroscopic properties, offering a powerful means to interpret and verify experimental data.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry. By calculating the magnetic shielding tensors of atomic nuclei within a molecule, it is possible to estimate their chemical shifts. For this compound, theoretical ¹H and ¹³C NMR spectra can be generated using methods such as Density Functional Theory (DFT). These predictions are valuable for assigning peaks in experimentally obtained spectra and for confirming the compound's structure. While specific theoretical NMR data for this compound is not extensively published, the principles of such predictions are well-established for similar benzoate esters. For instance, the calculated ¹H NMR chemical shifts for related compounds like ethyl benzoate and ethyl 3-methylbenzoate (B1238549) show good correlation with experimental values. chemicalbook.comchemicalbook.com

Table 1: Comparison of Experimental and Theoretical NMR Data for Related Benzoate Esters

| Compound | Nucleus | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) |

|---|---|---|---|

| Ethyl Benzoate | ¹H | 8.03-8.06 (m, 2H), 7.52-7.57 (m, 1H), 7.41-7.46 (m, 2H), 4.38 (q, 2H), 1.41 (t, 3H) | Data not available in searched sources |

| Ethyl 3-methylbenzoate | ¹³C | Data not available in searched sources | Data not available in searched sources |

This table is illustrative of the type of data generated in such studies. Specific theoretical values for the title compound were not found in the provided search results.

Computational methods are also employed to simulate vibrational and electronic spectra. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated to help assign experimental bands to specific molecular motions. researchgate.net For example, the characteristic C=O stretching frequency of the ketone and ester groups in this compound can be predicted. Similarly, time-dependent DFT (TD-DFT) can be used to simulate electronic spectra (UV-Vis), providing information about the electronic transitions within the molecule. scirp.org These simulations are crucial for understanding the molecule's electronic structure and photophysical properties.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers a window into the energetic and structural details of chemical reactions, which are often difficult to probe experimentally.

For any chemical reaction involving this compound, computational methods can be used to map out the potential energy surface. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating the activation energy—the energy barrier that must be overcome for the reaction to proceed. nih.govlibretexts.orglongdom.org Understanding the geometry of the transition state and the magnitude of the activation energy is fundamental to predicting reaction rates and mechanisms. nih.gov For instance, in a hypothetical reaction, the conformational effects within the transition state can significantly influence the activation energy. nih.gov

In Silico Biological Activity Prediction and Interaction Analysis

Computational techniques are increasingly used in drug discovery and development to predict the biological activity of compounds and to study their interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govresearchgate.net In the context of this compound, molecular docking could be used to predict its binding affinity and mode of interaction with various protein targets. nih.gov This in silico screening can help identify potential biological targets and guide further experimental studies. nih.govmdpi.com The process involves generating a three-dimensional structure of the ligand (this compound) and docking it into the binding site of a target protein. The resulting binding scores provide an estimate of the binding affinity. nih.gov

Table 2: Illustrative Example of Molecular Docking Data

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Hypothetical Protein A | -8.5 | TYR123, LEU245, PHE367 |

| Hypothetical Protein B | -7.2 | SER98, HIS201, VAL300 |

This table represents the type of data generated from molecular docking studies. Specific docking studies for this compound were not found in the provided search results.

Binding Energy Calculations and Ligand-Receptor Interactions

As of the latest available data, specific computational studies detailing the binding energy calculations and ligand-receptor interactions of this compound are not present in the public scientific literature. While computational and theoretical chemistry are pivotal in modern drug discovery and molecular biology for predicting the affinity and interaction patterns of small molecules with biological targets, no such research has been published for this particular compound.

Therefore, there are no detailed research findings or data tables to report regarding the specific hydrogen bonds, hydrophobic interactions, or other non-covalent interactions that this compound may form with any biological receptor. The scientific community has not yet documented the binding energies or the precise molecular dynamics of this compound within a receptor's active site.

Future computational studies would be necessary to elucidate the potential biological targets and the thermodynamic favorability of its binding. Such research would typically involve methods like molecular docking to predict the preferred binding orientation of the ligand within a receptor's binding pocket, followed by more rigorous molecular dynamics simulations to calculate the binding free energy and analyze the stability and nature of the ligand-receptor complex over time.

Without these foundational computational investigations, any discussion of the specific ligand-receptor interactions of this compound would be purely speculative and fall outside the scope of established scientific findings.

Exploration of Derivatives and Synthetic Analogues

Design Principles for Structural Diversification

The structural framework of ethyl 3-(3-oxocyclopentyl)benzoate offers two primary hubs for modification: the benzoate (B1203000) portion and the cyclopentanone (B42830) ring. The design principles for creating derivatives are rooted in established medicinal chemistry and materials science strategies, aiming to systematically alter the molecule's physicochemical and biological properties. drugdesign.orgunimi.it

Key strategies for diversification include:

Isosteric and Bioisosteric Replacements: Substituting functional groups with others that have similar spatial or electronic characteristics to modulate activity or properties. For instance, the ester group could be replaced with an amide or a thioester.

Structure-Activity Relationship (SAR) Studies: Systematically altering parts of the molecule and assessing the impact on a specific biological target or physical property. This involves creating a library of related compounds to identify key structural features. drugdesign.org

Conformational Restriction: Introducing elements that limit the molecule's flexibility. This can be achieved by creating bicyclic systems or introducing bulky substituents, which can lead to higher selectivity for biological targets. drugdesign.org

Modulation of Electronic Properties: Introducing electron-donating or electron-withdrawing groups onto the aromatic ring to alter the reactivity and interaction capabilities of the molecule. masterorganicchemistry.com

Improving Pharmacokinetic Profiles: Modifying the structure to enhance properties like solubility, metabolic stability, and cell permeability, which are crucial for the development of bioactive compounds. nih.gov

These design principles are not mutually exclusive and are often used in combination to fine-tune the properties of the resulting derivatives.

Synthesis of Benzoate Moiety Derivatives

The benzoate moiety of this compound is ripe for modification, both at the ester functional group and on the aromatic ring itself.

Variation of Ester Group and Alcohol Component

The ethyl ester of the parent compound can be readily modified through several standard organic chemistry reactions.

Transesterification: This process involves reacting this compound with a different alcohol in the presence of an acid or base catalyst to exchange the ethoxy group. libretexts.org Using a large excess of the new alcohol can drive the reaction to completion.

Hydrolysis and Re-esterification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(3-oxocyclopentyl)benzoic acid, under acidic or basic conditions. This carboxylic acid is a versatile intermediate that can then be re-esterified with a wide variety of alcohols using methods like Fischer-Speier esterification (acid catalysis), or by activating the carboxylic acid with reagents such as thionyl chloride or carbodiimides followed by reaction with the desired alcohol. organic-chemistry.orgquora.com

These methods allow for the synthesis of a diverse library of esters with varying alkyl, aryl, or functionalized side chains, which can significantly impact the molecule's steric bulk, lipophilicity, and potential interactions with biological targets.

Table 1: Examples of Benzoate Ester Derivatives

| Derivative Name | Starting Alcohol | Synthetic Method |

|---|---|---|

| Mthis compound | Methanol (B129727) | Transesterification or Hydrolysis/Re-esterification |

| Isopropyl 3-(3-oxocyclopentyl)benzoate | Isopropanol | Transesterification or Hydrolysis/Re-esterification |

| Benzyl 3-(3-oxocyclopentyl)benzoate | Benzyl alcohol | Hydrolysis/Re-esterification |

Aromatic Ring Substitutions and Isomers

The benzene (B151609) ring offers a canvas for further diversification through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (the ester and the cyclopentanone-containing alkyl group, both of which are meta-directing) will guide the position of new functional groups. masterorganicchemistry.comyoutube.com

Common aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acid. numberanalytics.com The nitro group is a versatile handle that can be further reduced to an amine.

Halogenation: Introduction of bromine or chlorine using a Lewis acid catalyst (e.g., FeBr3). numberanalytics.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the deactivating nature of the existing substituents can make these reactions challenging. youtube.com

Furthermore, the synthesis of positional isomers, such as ethyl 2-(3-oxocyclopentyl)benzoate and ethyl 4-(3-oxocyclopentyl)benzoate, would require starting from the appropriately substituted benzoic acid precursors. An interesting phenomenon known as the "ester dance" reaction, which involves the palladium-catalyzed translocation of an ester group on an aromatic ring, could also be explored to generate isomers. nih.gov

Synthesis of Cyclopentanone Moiety Analogues

The cyclopentanone ring is another key area for structural modification, offering possibilities to alter the ring itself or to introduce stereochemical complexity.

Modifications of the Cyclopentanone Ring System

The five-membered ring is not immutable. A variety of synthetic strategies can be employed to create analogues with different ring sizes or substituents.

Ring Expansion: The Tiffeneau-Demjanov rearrangement can be used to expand the cyclopentanone ring to a cyclohexanone. organic-chemistry.org This involves converting the ketone to a cyanohydrin, reducing it to an amino alcohol, and then treating it with nitrous acid.

Ring Contraction: While more complex, methods like the Favorskii rearrangement of a corresponding α-halocyclohexanone could, in principle, be used to form a cyclopentanecarboxylic acid derivative, which could then be converted to the desired ketone.

Introduction of Substituents: The cyclopentanone ring can be functionalized at the α-position through enolate chemistry. For example, alkylation of the enolate can introduce alkyl groups, and reactions with electrophiles like aldehydes (aldol reaction) can introduce more complex side chains. ucd.iescirp.org

Table 2: Examples of Cyclopentanone Moiety Analogues

| Analogue Type | Potential Synthetic Route | Key Intermediate |

|---|---|---|

| Cyclohexanone Analogue | Tiffeneau-Demjanov Rearrangement | 1-(aminomethyl)cyclopentanol derivative |

| α-Methyl Cyclopentanone Analogue | Enolate Alkylation | Enolate of this compound |

Stereochemical Variations within the Cyclopentyl Ring

The cyclopentyl ring in this compound is prochiral. The introduction of a substituent on the ring can create one or more stereocenters, leading to the formation of enantiomers and diastereomers. Stereoselective synthesis is therefore a critical consideration for accessing specific stereoisomers, which may have distinct biological activities.

Asymmetric Synthesis: Chiral catalysts or auxiliaries can be used to control the stereochemical outcome of reactions that form or modify the cyclopentanone ring. For example, asymmetric hydrogenation of a corresponding cyclopentenone precursor could yield an enantiomerically enriched cyclopentanone. acs.org

Stereoselective Additions: The addition of nucleophiles or electrophiles to the cyclopentanone ring or its precursors can be controlled to favor the formation of a particular diastereomer. nih.govresearchgate.net For instance, the reduction of the ketone can lead to two diastereomeric alcohols, with the facial selectivity of the attack often being influenced by steric hindrance.

The synthesis and separation of these stereoisomers are essential for a thorough exploration of the chemical space around this compound and for understanding the three-dimensional structural requirements for any observed activity.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Comprehensive SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity. This involves the systematic modification of the molecule and the subsequent evaluation of these changes on its interaction with biological targets.

A thorough search of scientific databases and chemical literature did not yield specific studies that elucidate the structural features of this compound and its derivatives that influence their biological mechanisms. For a typical SAR study, researchers would systematically alter key features of the molecule, such as the ethyl ester, the oxocyclopentyl ring, and the substitution pattern on the benzene ring.

Hypothetically, SAR studies on this compound would likely investigate the following:

The Ethyl Ester Group: Modification to other esters (e.g., methyl, propyl) or conversion to a carboxylic acid or an amide would reveal the importance of this group for potential biological targets.

The Ketone on the Cyclopentyl Ring: Reduction to a hydroxyl group, or its replacement with other functionalities, would clarify the role of this keto group in any observed biological effects.

The Cyclopentyl Ring: Altering the ring size (e.g., to a cyclohexyl or cyclobutyl ring) or introducing substituents on the ring could provide insights into the spatial requirements of a potential binding pocket.

The Phenyl Ring Substitution: Moving the oxocyclopentyl group to the ortho or para positions, or introducing other substituents on the benzene ring, would help to understand the electronic and steric requirements for activity.

Without experimental data, it is not possible to present a table of research findings on how these structural changes affect biological mechanisms.

Mechanistic probes are modified versions of a parent compound, designed to help identify its biological target and elucidate its mechanism of action. These can include fluorescently tagged molecules, biotinylated derivatives for affinity purification, or radiolabeled versions for tracking in biological systems.

The design and synthesis of such probes for this compound have not been reported in the accessible scientific literature. The synthesis of such probes would be a logical next step following the identification of significant biological activity and preliminary SAR studies. For instance, a probe could be designed by attaching a linker to a position on the molecule that SAR studies have shown to be tolerant of modification, without loss of biological activity.

Due to the absence of specific research in this area, a data table detailing the design and application of mechanistic probes for this compound cannot be constructed.

Advanced Applications in Organic Synthesis and Chemical Biology

Utility as a Chiral Building Block in Complex Synthesis

The structure of Ethyl 3-(3-oxocyclopentyl)benzoate makes it an ideal candidate for use as a prochiral building block in asymmetric synthesis. A prochiral molecule can be converted into a chiral product in a single step. The cyclopentanone (B42830) portion of the molecule contains a prochiral center at the ketone carbon. Stereoselective reduction of this ketone can yield two enantiomeric cyclopentanol (B49286) derivatives.

The generation of chiral molecules from prochiral starting materials is a cornerstone of modern pharmaceutical synthesis, as the biological activity of a drug is often dependent on its specific stereochemistry. Asymmetric synthesis aims to produce one stereoisomer in excess over the other. google.com This is achieved by creating diastereomeric transition states with different energy levels, which can be influenced by chiral catalysts, reagents, or solvents. google.com

For a compound like this compound, the conversion to a chiral building block would typically involve the asymmetric reduction of the ketone. This transformation is fundamental in producing optically active substances that can serve as key intermediates in the synthesis of complex natural products and pharmaceuticals. google.com

Role in Multi-component and Cascade Reactions

The dual reactivity of the ketone and ester functional groups in this compound allows for its potential participation in powerful multi-component and cascade reactions. Cascade reactions, which involve several sequential transformations in a single pot, are highly efficient, reduce waste, and can rapidly build molecular complexity from simple starting materials. nih.gov

Research on structurally related ortho-carbonyl-substituted benzonitriles has demonstrated their utility in base-promoted cascade reactions to synthesize complex heterocyclic structures like isoindolin-1-ones. nih.gov In these reactions, an initial intermolecular reaction, such as an aldol (B89426) or Michael addition, is followed by an intramolecular cyclization. For example, the reaction of a 2-formylbenzonitrile with a pronucleophile can initiate a cascade involving an attack of an intermediate alkoxide on the nitrile group to form a five-membered ring. nih.gov

While this compound is meta-substituted, its ketone functionality can act as an electrophile in aldol or Michael-type reactions, and the ester group could potentially participate in subsequent cyclization or rearrangement steps under specific conditions. The 3-oxopropyl chain in the related compound Ethyl 3-(3-oxopropyl)benzoate, for instance, can take part in radical-mediated cyclization to form isoindolinone derivatives. Such reaction pathways highlight the potential of keto-esters like this compound to serve as versatile substrates in the construction of complex molecular architectures.

Probes for Target Identification and Mechanism of Action Studies

Derivatives of this compound could be developed into sophisticated chemical probes to investigate biological systems, identify protein targets, and elucidate the mechanisms of action of bioactive molecules.

Affinity-based probes (AfBPs) are invaluable tools for identifying and studying specific protein targets. These probes are typically derived from a parent molecule known to bind to a target of interest. The probe is engineered to contain two key features: a reactive group that forms a covalent bond with the target protein, and a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag) for detection and isolation.

A compelling example of this approach is the development of covalent AfBPs to target the human A3 adenosine (B11128) receptor (hA3AR), a G protein-coupled receptor. nih.gov In this study, researchers synthesized probes from a known hA3AR ligand. The probes were designed with a clickable alkyne handle, allowing for the attachment of various reporter tags via click chemistry. nih.gov Radioligand binding assays were performed to confirm that the synthesized probes retained high affinity and selectivity for the hA3AR over other adenosine receptor subtypes. nih.gov

Table 1: Example of Time-Dependent Affinity of hA3AR Probes

| Pre-incubation Time | Probe 7 (pK_i) | Probe 8 (pK_i) | Probe 9 (pK_i) |

|---|---|---|---|

| 0 h | 7.9 ± 0.1 | 7.8 ± 0.1 | 8.0 ± 0.1 |

| 4 h | 9.0 ± 0.1 | 8.9 ± 0.1 | 9.1 ± 0.1 |

This table is illustrative, based on data for hA3AR probes. Apparent affinity was determined from displacement of a specific radioligand on cell membranes expressing the receptor. An increase in pK_i over time indicates time-dependent, likely covalent, binding. Data adapted from reference nih.gov.

This methodology could be applied to a bioactive derivative of this compound. If the parent compound shows affinity for a particular biological target, it could be similarly modified with a reactive electrophile and a reporter tag to create a specific AfBP for target validation and profiling. nih.gov

When the biological target of a bioactive compound is unknown, chemical proteomics provides a powerful, unbiased approach for target discovery. nih.gov This strategy often employs activity-based protein profiling (ABPP), where a broadly reactive probe is used to map the interaction landscape of a compound across the entire proteome.

In a representative study, chemical proteomics was used to identify the targets of a series of oxadiazolone antibiotics effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov A tailor-made, activity-based probe was designed to mimic the antibiotic structure. This probe was used in competitive and comparative proteomic experiments. nih.gov In the competitive format, MRSA lysates were pre-incubated with the antibiotic, followed by treatment with the probe. Proteins that are true targets of the antibiotic will be occupied, preventing their labeling by the probe. Subsequent mass spectrometry analysis identifies these proteins by their diminished signal. nih.gov This approach successfully identified multiple cysteine and serine hydrolases as the targets responsible for the antibacterial activity of the oxadiazolones. nih.gov

A derivative of this compound could be transformed into an activity-based probe by incorporating a suitable reactive group and a clickable handle. This would enable its use in an unbiased chemical proteomics workflow to discover its molecular targets in a relevant biological system, a crucial step in understanding its mechanism of action.

Following the identification of potential protein targets through proteomics, genetic and biochemical studies are essential for validation and for placing the target within its biological pathway.

Genetic approaches, such as the use of transposon mutant libraries, can confirm the relevance of an identified target. nih.gov In the study of oxadiazolone antibiotics, transposon mutants for the genes encoding the identified target proteins (e.g., FabH, FphC) were tested. These mutants showed altered sensitivity to the compounds, providing strong genetic evidence that these proteins are indeed physiologically relevant targets. nih.gov

Once a target is validated, biochemical assays are used to characterize the interaction between the compound and the purified protein. Enzyme kinetic studies, for example, can determine inhibition constants (K_i) and the mechanism of inhibition (e.g., competitive, non-competitive). Analyzing how structural modifications to the compound affect its inhibitory potency (IC₅₀) can establish a structure-activity relationship (SAR). Such biochemical characterization is critical for confirming direct engagement and for guiding the optimization of the compound into a more potent and selective agent.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 3-(3-oxopropyl)benzoate |

| 2-formylbenzonitrile |

| Isoindolin-1-one |

| Oxadiazolone |

| FabH |

| FphC |

| Ethyl benzoate (B1203000) |

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Prediction

Reaction Condition Prediction: Beyond just proposing synthetic routes, machine learning models can predict optimal reaction conditions. nih.govbeilstein-journals.orgacs.org For the key steps in the synthesis of Ethyl 3-(3-oxocyclopentyl)benzoate, such as the formation of the cyclopentanone (B42830) ring or the esterification of the benzoic acid moiety, neural network-based models can suggest suitable catalysts, solvents, reagents, and temperatures. nih.govacs.orgchemintelligence.com These models learn from millions of documented reactions and can predict conditions for a wide array of organic transformations, including alkylations and esterifications. acs.org This predictive capability can significantly reduce the amount of empirical optimization required in the laboratory, saving time and resources. A hierarchical neural network, for example, could sequentially predict the most compatible catalyst, solvents, and reagents for a given transformation, ensuring a higher probability of success. chemintelligence.com

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly central to the development of new synthetic methods. Future research on the synthesis of this compound will likely focus on creating more environmentally benign and sustainable routes.

Atom Economy and Catalysis: Traditional methods for creating 1,3-dicarbonyl-related structures can sometimes involve stoichiometric reagents that generate significant waste. Future approaches will likely favor catalytic methods that are more atom-economical. For instance, the use of transition metal catalysts, such as palladium or copper, in cross-coupling reactions to form the carbon-carbon bond between the cyclopentanone and the benzoate (B1203000) precursors could be optimized to use lower catalyst loadings and occur under milder conditions. youtube.com Research into more sustainable catalysts, perhaps using earth-abundant metals, will be a key area of focus. youtube.com

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize and control the synthesis of this compound, real-time monitoring of the reaction progress is invaluable. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow chemists to observe the formation of intermediates and products as the reaction happens, providing a deeper understanding of the reaction kinetics and mechanism. researchgate.netresearchgate.net